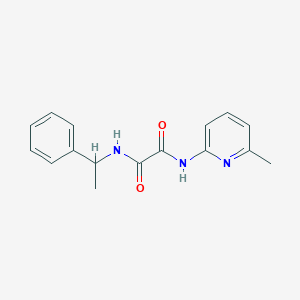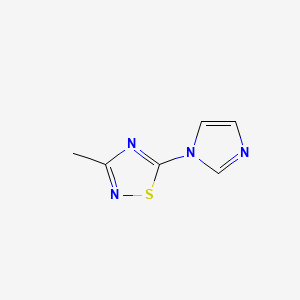![molecular formula C13H17F3N4O B2900928 N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide CAS No. 2034531-12-7](/img/structure/B2900928.png)
N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide is an intriguing compound known for its unique chemical structure and potential applications in various scientific fields. This compound consists of a triazolopyridine core with a trifluoromethyl group and a cyclobutanecarboxamide moiety, giving it distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide typically involves a multi-step process:
Formation of the triazolopyridine core: : This is usually achieved through a cyclization reaction involving suitable starting materials like pyridine derivatives and hydrazine derivatives under acidic or basic conditions.
Introduction of the trifluoromethyl group: : Often, this is performed using a trifluoromethylation agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the cyclobutanecarboxamide moiety: : This step may involve an amide bond formation reaction using cyclobutanecarboxylic acid and suitable coupling reagents like EDCI (ethyl(dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound involves scaling up these reactions with optimized conditions to ensure high yield and purity. This often includes using larger reactors, continuous flow systems, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The triazolopyridine core can undergo oxidation, possibly forming N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction of functional groups within the compound, such as converting ketones or nitro groups to their corresponding alcohols or amines, is feasible under conditions using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : This compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Coupling reagents: : EDCI, DCC.
Major Products Formed
Depending on the reactions, various derivatives of the compound can be synthesized, such as:
N-oxides: from oxidation.
Amines or alcohols: from reduction of nitro groups or ketones.
Aplicaciones Científicas De Investigación
N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide has a wide range of applications in scientific research:
Chemistry
Catalysts: : This compound can serve as a ligand in various catalytic cycles, enhancing reaction rates and selectivity.
Organic synthesis: : It can be used as a building block for the synthesis of more complex molecules.
Biology
Protein binding studies: : Due to its unique structure, it can be used to investigate protein-ligand interactions.
Enzyme inhibition: : It can be studied for its potential to inhibit specific enzymes, which is valuable in drug discovery.
Medicine
Drug development: : Researchers explore its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry
Material science: : It can be incorporated into polymers to create materials with desirable properties, like increased stability or reactivity.
Mecanismo De Acción
The compound's effects largely depend on its interactions with specific molecular targets. For instance, in biological systems, it may:
Bind to proteins or enzymes: , altering their activity.
Interact with nucleic acids: , potentially affecting gene expression.
Comparación Con Compuestos Similares
Compared to other triazolopyridine derivatives, N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide stands out due to its unique trifluoromethyl and cyclobutanecarboxamide moieties, which confer distinct chemical properties and biological activities.
Similar Compounds
N-{[7-(methyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide
N-{[7-(chloro)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide
These derivatives may share some chemical and biological properties but exhibit differences in reactivity and efficacy due to their varying substituent groups.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure and versatile chemical properties make it a valuable tool for studying complex chemical reactions and biological processes, as well as a potential candidate for developing new materials and therapeutics.
Propiedades
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O/c14-13(15,16)9-4-5-20-10(6-9)18-19-11(20)7-17-12(21)8-2-1-3-8/h8-9H,1-7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZUMQHRDFXQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-phenoxy-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}propanamide](/img/structure/B2900845.png)
![{[(3-chlorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2900848.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2900849.png)


![1-(3-chlorophenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2900853.png)

![3-methanesulfonyl-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2900856.png)




![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2900865.png)

